molecular formula C23H21NO3 B016515 Benzyl N-(Diphenylmethylene)-L-serinate CAS No. 145362-72-7

Benzyl N-(Diphenylmethylene)-L-serinate

Cat. No. B016515
M. Wt: 359.4 g/mol
InChI Key: VPAWZKGPNOLUAC-NRFANRHFSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Benzyl N-(Diphenylmethylene)-L-serinate involves the use of diphenylmethyllithium reacting with substituted benzophenones, leading to tertiary alcohols that can be dehydrated to produce various unsymmetrical and symmetrical tetraarylethylenes in excellent yields. This method demonstrates the simplicity and efficiency of synthesizing complex organic structures, including those related to Benzyl N-(Diphenylmethylene)-L-serinate (Banerjee et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds related to Benzyl N-(Diphenylmethylene)-L-serinate can be intricately designed, as shown in the synthesis and X-ray crystal structures of certain palladium(II) and platinum(II) complexes. These structures reveal the coordination chemistry and the potential for asymmetric reactions, providing a foundation for understanding the structural complexity of Benzyl N-(Diphenylmethylene)-L-serinate and related compounds (Longmire et al., 1998).

Chemical Reactions and Properties

The chemical reactions involving compounds similar to Benzyl N-(Diphenylmethylene)-L-serinate include the oxidative coupling of N,N-dialkylanilines to afford benzidines in good to excellent yield, demonstrating the compound's reactivity and potential for forming complex organic molecules (Saitoh et al., 2004).

Physical Properties Analysis

The physical properties of Benzyl N-(Diphenylmethylene)-L-serinate and related compounds can be inferred from studies on the synthesis and properties of polymethylenebis-(diphenylcyclopropenium) dications, which provide insights into the stability, solubility, and other physical characteristics of densely substituted organic molecules (Komatsu et al., 1982).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of Benzyl N-(Diphenylmethylene)-L-serinate, can be analyzed through the study of metal complexes with 2,3-bis(diphenylphosphino)-1,4-diazadiene ligands. These studies reveal the ligands' coordination behavior and reactivity, offering parallels to understanding the chemical behavior of Benzyl N-(Diphenylmethylene)-L-serinate (Walther et al., 2003).

Scientific Research Applications

  • Peptide Syntheses : O-benzyl-L-serine, a related compound, is used as a starting material for peptide syntheses. A significant yield (78%) was achieved by enzymatic resolution of its N-acetyl derivative (OkawaKenzi, 1956).

  • Intermediate in Medicinal Chemistry : It serves as an intermediate in the improved synthesis of certain compounds used in medicinal chemistry, such as 3-benzyl-2-(8-tert-butyldiphenylsilyloxyoctanoyl)-1-triphenylmethyl-sn-glycerol and N-Boc-L-serine diphenylmethyl ester (Ye Xin-shan, 2008).

  • Asymmetric Catalysis : Polymer-supported chiral ammonium salts from Cinchona alkaloid-derived alkaloids are used for asymmetric benzylation of N-(diphenylmethylene)glycine ester, offering a sustainable and environmentally friendly catalyst for alpha-amino acids synthesis (R. Chinchilla et al., 2004).

  • Synthesis of Benzyl Esters : N-Cbz-L-serine benzyl ester can be synthesized with a high yield and purity using triethylamine as a catalyst (Liu Cun-li, 2012).

  • Polymerization Catalyst : The diphenylzinc-water system, which includes diphenylmethylene, catalyzes the polymerization of ethylene oxide in benzene effectively (F. Rabagliati & F. López-Carrasquero, 1984).

  • Biomedical Applications : Polymers containing O-tert-butyl-L-serine and L-serine, similar to Benzyl N-(Diphenylmethylene)-L-serinate, can be synthesized, showing potential for biomedical applications (N. Tooney & G. Fasman, 1968).

  • Synthesis of Water-Soluble Polymers : Water-soluble poly(α-hydroxy acids) with excellent cell compatibility, derived from similar compounds, were successfully synthesized for potential use in drug delivery systems and tissue engineering (Yanbing Lu et al., 2012).

properties

IUPAC Name

benzyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c25-16-21(23(26)27-17-18-10-4-1-5-11-18)24-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAWZKGPNOLUAC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446633
Record name Benzyl N-(Diphenylmethylene)-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(Diphenylmethylene)-L-serinate

CAS RN

145362-72-7
Record name Benzyl N-(Diphenylmethylene)-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SA Mitchell, MR Pratt, VJ Hruby… - The Journal of Organic …, 2001 - ACS Publications
The synthesis of 18 N-α-FMOC-amino acid glycosides for solid-phase glycopeptide assembly is reported. The glycosides were synthesized either from the corresponding O'Donnell …
Number of citations: 176 pubs.acs.org
R Polt, L Szabo, J Treiberg, Y Li… - Journal of the American …, 1992 - ACS Publications
Linked glycopeptides have been efficiently synthesized using the highly nucleophilic-imino esters (O’Donnell’s Schiff bases) derived from L-serine (3a-c), L-threonine (4a, b), and a …
Number of citations: 155 pubs.acs.org
L Szabó, J Ramza, C Langdon, R Polt - Carbohydrate research, 1995 - Elsevier
General glycosidation methodology has been developed which can selectively provide 2-acetamido-2-deoxy-α- or β-glycosides of β-hydroxy-α-amino acid derivatives [glucopyranoside-…
Number of citations: 32 www.sciencedirect.com

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